2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride
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Overview
Description
2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 g/mol It is known for its unique bicyclic structure, which includes a nitrogen atom and a nitrile group
Preparation Methods
The synthesis of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride typically involves the reaction of cyclopentenes with suitable reagents under specific conditions. One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions for this synthesis include the use of palladium catalysts and a variety of substrates, allowing for the creation of a library of bridged aza-bicyclic structures.
Chemical Reactions Analysis
2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially modulating their activity. The nitrile group may also play a role in its reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Bicyclic amines: These compounds contain a bicyclic structure with a nitrogen atom, similar to this compound, but may have different substituents and reactivity.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of a nitrile group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptane-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-4-5-1-2-9-7-3-6(5)7;/h5-7,9H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXQXXRVIJFKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC2C1C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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